molecular formula C28H48O B14638379 4-Methylcholest-4-en-3-ol CAS No. 53084-81-4

4-Methylcholest-4-en-3-ol

Cat. No.: B14638379
CAS No.: 53084-81-4
M. Wt: 400.7 g/mol
InChI Key: BWKFEXIGKBCPIS-UHFFFAOYSA-N
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Description

4-Methylcholest-4-en-3-ol is a sterol compound with the molecular formula C28H48O . It is a derivative of cholesterol, characterized by the presence of a methyl group at the 4th position and a double bond between the 4th and 5th carbon atoms. This compound is known for its role in various biological processes and its presence in certain plant sterols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcholest-4-en-3-ol typically involves the modification of cholesterol or related sterols. One common method includes the methylation of cholest-4-en-3-ol using methylating agents under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure the selective addition of the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methylcholest-4-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylcholest-4-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylcholest-4-en-3-ol involves its interaction with cell membranes and enzymes involved in sterol metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it may inhibit or activate specific enzymes, influencing cholesterol biosynthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylcholest-4-en-3-ol is unique due to its specific structural modifications, which confer distinct biological and chemical properties. Its methyl group and double bond position differentiate it from other sterols, influencing its reactivity and interactions within biological systems .

Properties

CAS No.

53084-81-4

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-19,21-22,24-26,29H,7-17H2,1-6H3

InChI Key

BWKFEXIGKBCPIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)CCCC(C)C

Origin of Product

United States

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